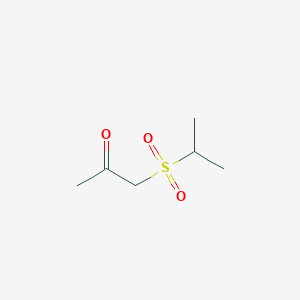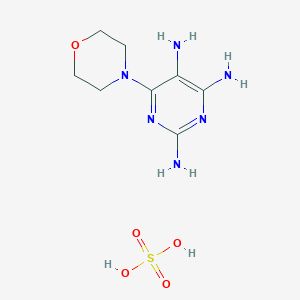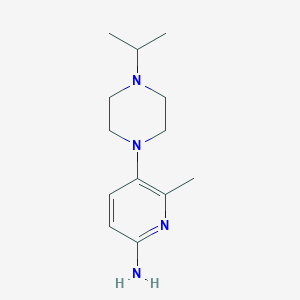
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 1,2-dichloroethane with ammonia or a primary amine under high-pressure conditions.
Substitution on the Piperazine Ring: The propan-2-yl group can be introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Coupling of Piperazine and Pyridine Rings: The final step involves coupling the substituted piperazine with the pyridine ring, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: This compound has a similar structure but lacks the methyl group on the pyridine ring.
5-(4-Ethylpiperazin-1-yl)pyridin-2-amine: This compound has an ethyl group instead of a propan-2-yl group on the piperazine ring.
5-(4-Isopropylpiperazin-1-yl)pyridin-2-amine: This compound has an isopropyl group on the piperazine ring.
Uniqueness
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group on the piperazine ring and the methyl group on the pyridine ring can enhance its interaction with molecular targets, potentially leading to improved therapeutic properties.
属性
分子式 |
C13H22N4 |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
6-methyl-5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H22N4/c1-10(2)16-6-8-17(9-7-16)12-4-5-13(14)15-11(12)3/h4-5,10H,6-9H2,1-3H3,(H2,14,15) |
InChI 键 |
UETIKTOVFGOGNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N)N2CCN(CC2)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

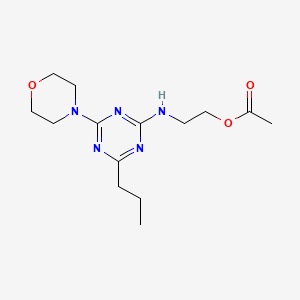

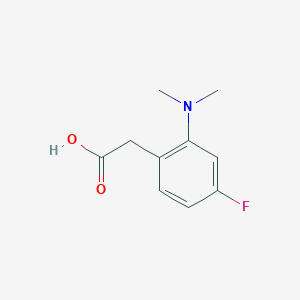
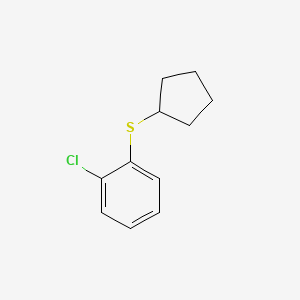
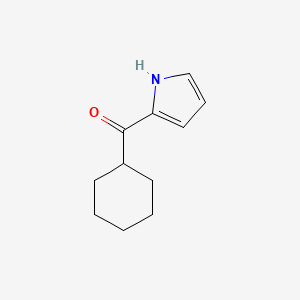
![3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one](/img/structure/B8621725.png)
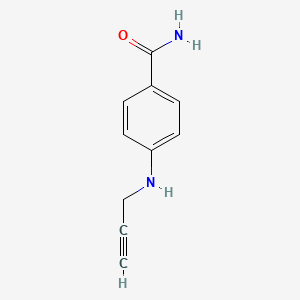
![5-(tert-Butyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B8621732.png)
![6-Carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8621739.png)


